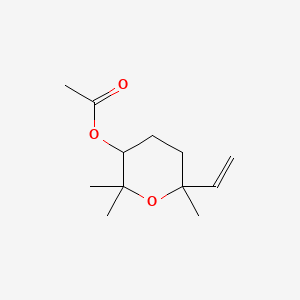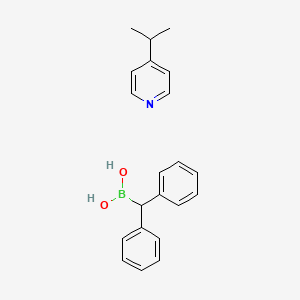![molecular formula C20H25FN2 B13414507 1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine CAS No. 6263-54-3](/img/structure/B13414507.png)
1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine is a chemical compound belonging to the piperazine class. Piperazines are a group of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a fluorophenyl and a phenyl group attached to a butyl chain, which is connected to the piperazine ring. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection of these intermediates can then yield the desired piperazine derivative.
Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the phenyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the piperazine ring or the attached phenyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Industry: It is used in the production of various industrial chemicals and materials, serving as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine involves its interaction with specific molecular targets. It has been found to act primarily as a serotonin receptor agonist, particularly targeting the 5-HT1A receptor . This interaction can modulate neurotransmitter release and influence various physiological processes. Additionally, it may inhibit the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft and contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but lacks the additional phenylbutyl chain, resulting in different pharmacological properties.
1-Bis(4-fluorophenyl)methyl piperazine: This compound features two fluorophenyl groups attached to a piperazine ring, making it structurally similar but with distinct chemical and biological activities.
The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6263-54-3 |
|---|---|
Molecular Formula |
C20H25FN2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)-4-phenylbutyl]piperazine |
InChI |
InChI=1S/C20H25FN2/c21-19-10-8-18(9-11-19)20(17-5-2-1-3-6-17)7-4-14-23-15-12-22-13-16-23/h1-3,5-6,8-11,20,22H,4,7,12-16H2 |
InChI Key |
IVBRMABBDOJLRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCC(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


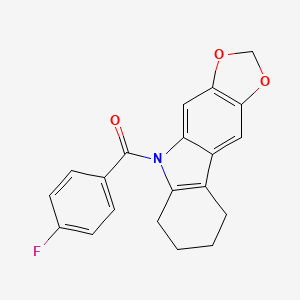
![5,11-Diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13414439.png)
![2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B13414444.png)
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414448.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B13414449.png)
![(2R,4R,5S)-2-benzyl-4-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B13414455.png)
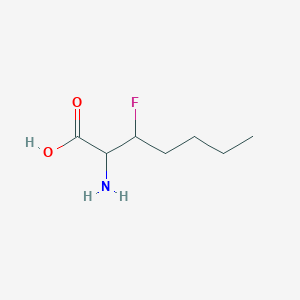
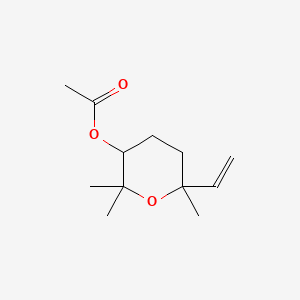
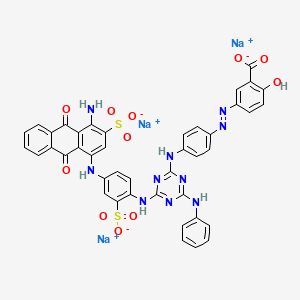
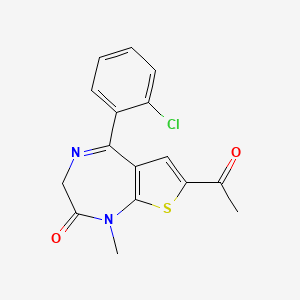
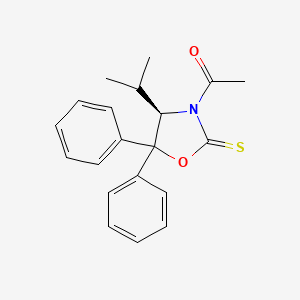
![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)
